Benzofuran Ring Saturation: 2,3-Dihydro vs. Fully Aromatic Benzofuran — Structural and Predicted Physicochemical Divergence
The target compound incorporates a 2,3-dihydro-1-benzofuran core (partially saturated furan ring), whereas the closest cataloged comparator, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0), bears a fully aromatic benzofuran . Reduction of the C2–C3 double bond eliminates planar conjugation across the furan, introducing sp³ character at C2 and C3. This alters the dihedral angle between the carboxamide and the benzofuran plane and is predicted to modify both the hydrogen-bond donor/acceptor geometry of the amide and the compound's molecular shape. The 2,3-dihydrobenzofuran scaffold has been independently validated as a privileged structure suitable for generating compound libraries with affinity for distinct target classes, including mPGES-1 inhibitors [1].
| Evidence Dimension | Benzofuran ring saturation state (structural descriptor) |
|---|---|
| Target Compound Data | 2,3-Dihydro-1-benzofuran (C2–C3 single bond; sp³ C2, C3) |
| Comparator Or Baseline | N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide: fully aromatic benzofuran (CAS 1311960-55-0) |
| Quantified Difference | Qualitative structural difference: saturated C2–C3 bond vs. aromatic C2=C3; no experimental ΔlogP, ΔpKa, or Δbioactivity data publicly available |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES (CC1=CC2=C(C=C1C)OC(C2)C(=O)NC3(CCSC3)C#N vs. CC1=C2C(=C(OC2=C(C=C1)C)C(=O)NC3(CCSC3)C#N)C) |
Why This Matters
The 2,3-dihydro modification alters molecular shape and conformational ensemble; users requiring a non-planar, partially saturated benzofuran scaffold cannot substitute the fully aromatic analog without risking altered target engagement or pharmacokinetic profile.
- [1] NFDI4DS. 2,3-Dihydrobenzofurans are proposed as privileged structures and used as chemical platform to design small compound libraries. 2016. https://nfdi-search.nliwod.org View Source
